

Aldoxycarb residue analysis in soil, water, and agricultural products

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aldoxycarb

Cat. No.: B1666834

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Application Notes and Protocols for Aldoxycarb Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldoxycarb, the sulfone metabolite of the carbamate insecticide aldicarb, is a potent acetylcholinesterase inhibitor used to control a variety of insect pests.^{[1][2][3]} Due to its toxicity and potential for groundwater contamination, robust and sensitive analytical methods are required for the monitoring of **aldoxycarb** residues in environmental and agricultural matrices.^[3] This document provides detailed application notes and protocols for the analysis of **aldoxycarb** in soil, water, and agricultural products using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Aldoxycarb is formed through the oxidation of aldicarb in soil and plants.^{[4][5]} The primary degradation pathway involves the oxidation of the sulfur atom in aldicarb to form aldicarb sulfoxide, which is then further oxidized to **aldoxycarb** (aldicarb sulfone).^{[1][4][5]}

Analytical Methods Overview

A summary of analytical methods for **aldoxycarb** determination is presented below, with detailed protocols provided in the subsequent sections.

Method	Principle	Typical Application	Limit of Detection (LOD)	Limit of Quantification (LOQ)
HPLC-UV	Separation by liquid chromatography and detection by UV absorbance.	Quantification in agricultural products and soil.	~1-10 µg/kg	~3-30 µg/kg
GC-MS	Separation by gas chromatography and detection by mass spectrometry.	Confirmatory analysis and quantification in water and complex matrices.	~0.1-1 µg/L	~0.3-3 µg/L
ELISA	Immunoassay based on antibody-antigen reaction.	Rapid screening of a large number of samples.	~0.1-5 µg/L	~0.5-15 µg/L

Experimental Protocols

Sample Preparation

a) Soil Samples

- **Air Drying and Sieving:** Air-dry the soil sample at ambient temperature until it can be easily crushed. Remove stones and plant debris. Sieve the soil through a 2-mm mesh sieve to ensure homogeneity.
- **Extraction:**
 - Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
 - Add 20 mL of acetonitrile.
 - Vortex or shake vigorously for 5 minutes.

- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant (the acetonitrile extract).
- Repeat the extraction process with another 20 mL of acetonitrile.
- Combine the supernatants.
- Cleanup (Solid-Phase Extraction - SPE):
 - Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Load the combined acetonitrile extract onto the SPE cartridge.
 - Wash the cartridge with 5 mL of a water/methanol (90:10, v/v) solution to remove polar interferences.
 - Elute the **aldoxycarb** with 10 mL of acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

b) Water Samples

- Filtration: Filter the water sample through a 0.45 µm membrane filter to remove suspended particles.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
 - Pass 500 mL of the filtered water sample through the cartridge at a flow rate of 5-10 mL/min.
 - Dry the cartridge by passing air through it for 10 minutes.

- Elute the **aldoxycarb** with 10 mL of acetonitrile.
- Evaporate the eluate to near dryness and reconstitute in 1 mL of a suitable solvent for analysis.

c) Agricultural Products (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in fruits and vegetables.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Homogenization: Homogenize a representative sample of the agricultural product (e.g., 100 g of fruit or vegetable) using a high-speed blender.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[\[6\]](#)
 - Add 10 mL of acetonitrile.[\[6\]](#)
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[\[8\]](#)
 - Shake vigorously for 1 minute.[\[6\]](#)
 - Centrifuge at 4000 rpm for 5 minutes.[\[8\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).[\[8\]](#)
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 2 minutes.
 - The resulting supernatant is ready for analysis by HPLC or GC-MS.

Analytical Instrumentation and Conditions

a) High-Performance Liquid Chromatography (HPLC-UV)

- Instrumentation: An HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[10]
- Flow Rate: 1.0 mL/min.[10]
- Injection Volume: 20 µL.[10]
- UV Detection Wavelength: 220 nm.
- Run Time: 10 minutes.

Quantitative Data for HPLC-UV Analysis of **Aldoxycarb** in Soil

Parameter	Value
Linearity (R ²)	> 0.995
LOD	5 µg/kg
LOQ	15 µg/kg
Recovery (at 50 µg/kg)	85-95%
Precision (RSD)	< 10%

b) Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]
- Injector Temperature: 250°C.

- Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[12]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
- Mass Analyzer: Quadrupole.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for **aldoxycarb** (e.g., m/z 86, 115, 144).

Quantitative Data for GC-MS Analysis of **Aldoxycarb** in Water

Parameter	Value
Linearity (R ²)	> 0.99
LOD	0.5 µg/L
LOQ	1.5 µg/L
Recovery (at 5 µg/L)	80-110%
Precision (RSD)	< 15%

c) Enzyme-Linked Immunosorbent Assay (ELISA)

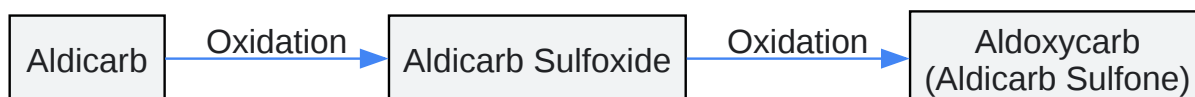
- Principle: Competitive ELISA format. **Aldoxycarb** in the sample competes with a known amount of enzyme-labeled **aldoxycarb** for binding to a limited number of specific antibody-coated wells. The color intensity is inversely proportional to the **aldoxycarb** concentration.
- Protocol (General):
 - Add standards and prepared samples to the antibody-coated microtiter wells.
 - Add the enzyme-conjugated **aldoxycarb** to each well.
 - Incubate for a specified time (e.g., 60 minutes) at room temperature.

- Wash the wells to remove unbound reagents.
- Add a substrate solution, which reacts with the bound enzyme to produce a color.
- Incubate for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution.
- Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
- Calculate the concentration of **aldoxycarb** in the samples by comparing their absorbance to the standard curve.

Quantitative Data for **Aldoxycarb** ELISA (Typical Performance)

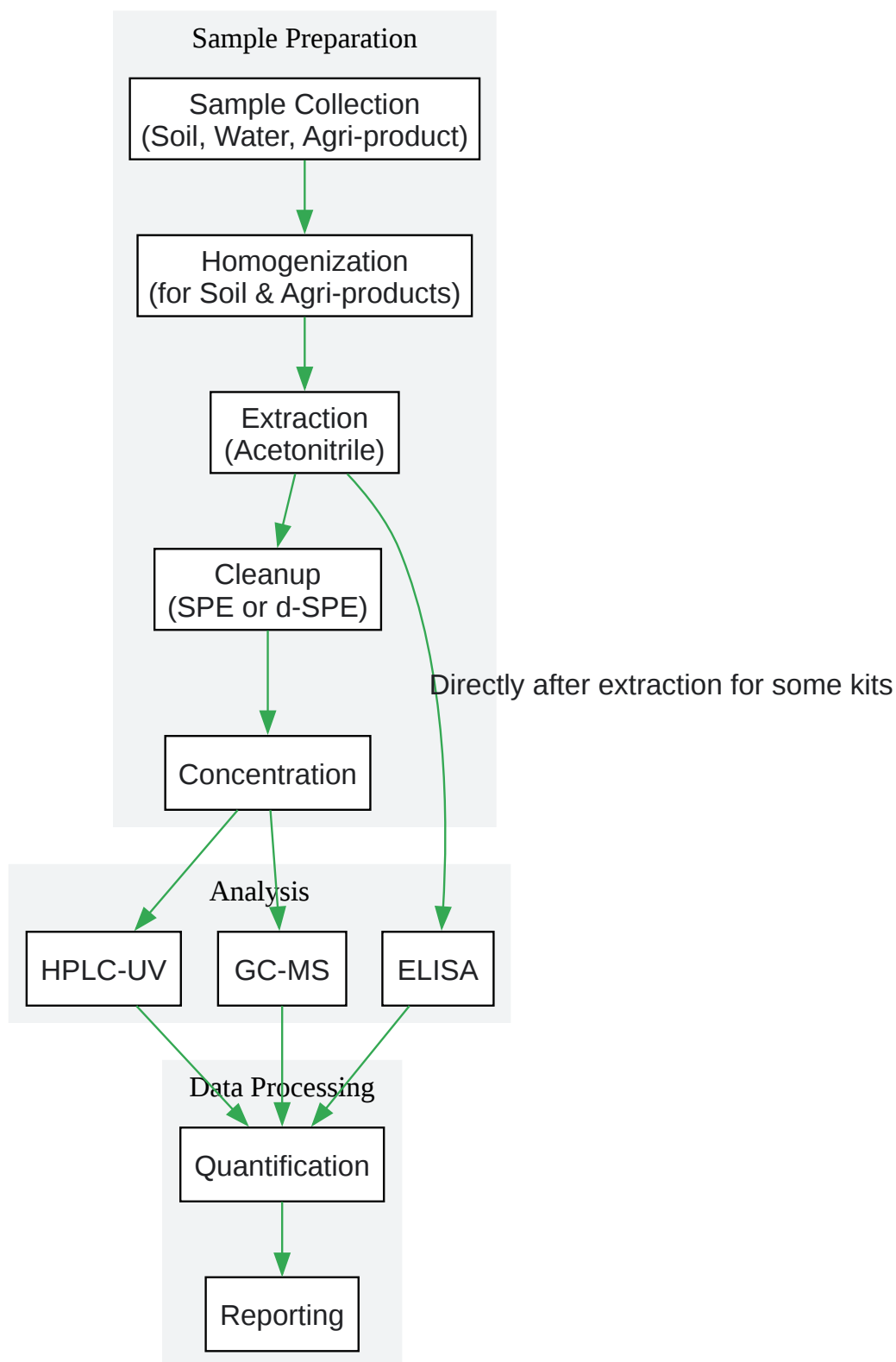
Parameter	Value
Detection Range	0.5 - 20 µg/L
LOD	0.2 µg/L
LOQ	0.6 µg/L
Cross-reactivity (Aldicarb)	< 10%
Cross-reactivity (Aldicarb sulfoxide)	< 20%

Visualizations



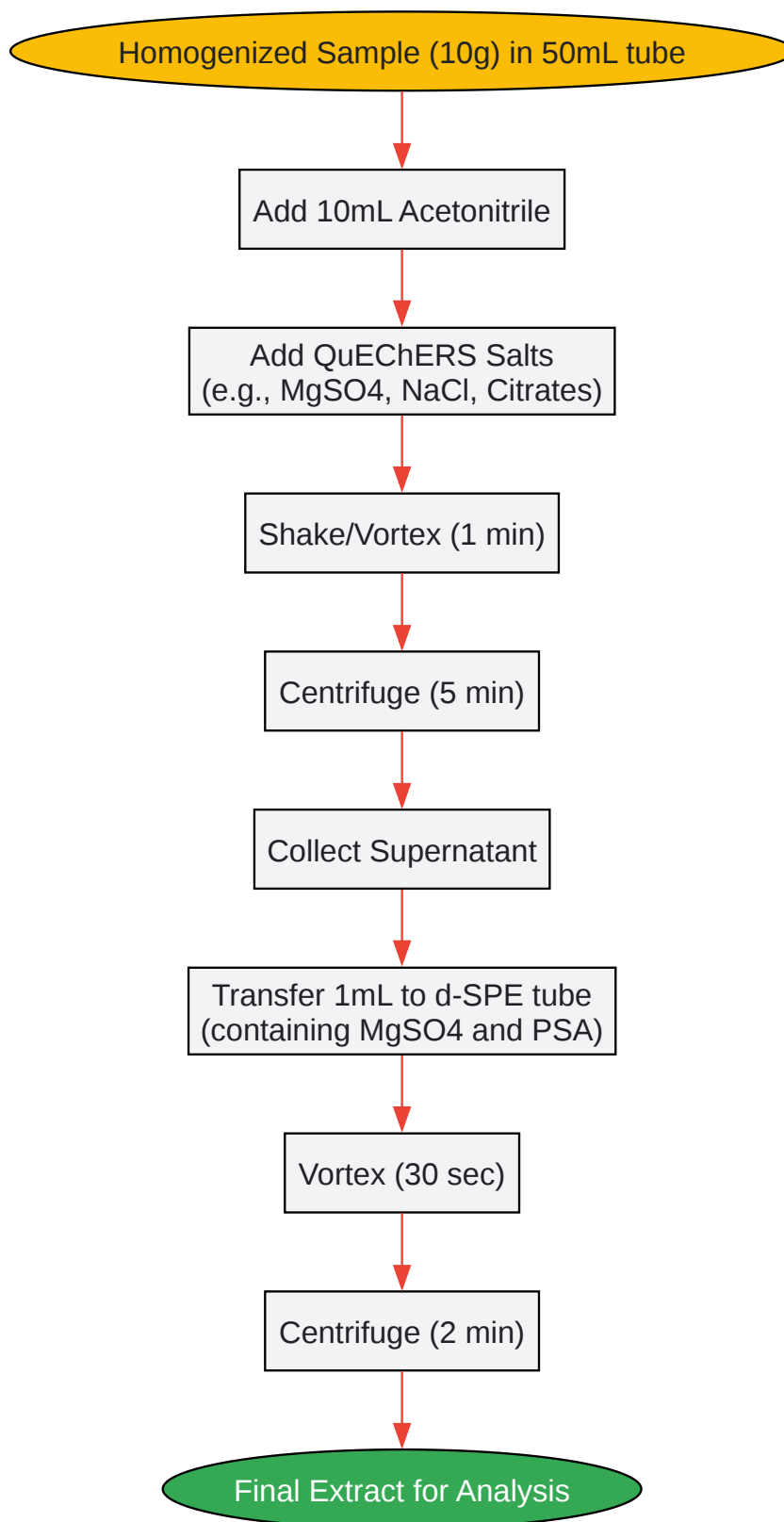
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Aldicarb Degradation Pathway



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General Workflow for **Aldoxycarb** Residue Analysis



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QuEChERS Method Workflow

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- To cite this document: BenchChem. [Aldoxycarb residue analysis in soil, water, and agricultural products]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666834#aldoxycarb-residue-analysis-in-soil-water-and-agricultural-products]

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